![molecular formula C11H13N5O2 B14630763 2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate CAS No. 56629-50-6](/img/structure/B14630763.png)
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to an ethyl ester of methacrylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate typically involves the reaction of a purine derivative with an appropriate esterifying agent. One common method involves the use of 2-chloroethyl methacrylate as the esterifying agent, which reacts with the purine derivative under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学研究应用
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It can be used in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of 2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes involved in nucleic acid metabolism. The compound can bind to the active site of these enzymes, preventing their normal function and thereby exerting its effects. The pathways involved may include inhibition of DNA or RNA synthesis, leading to antiviral or anticancer activity.
相似化合物的比较
Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: This compound is similar in structure but has different functional groups.
Ethyl 7-[(2-amino-9H-purin-6-yl)thio]-2-isopropyl-3-oxoheptanoate: Another purine derivative with distinct substituents.
Uniqueness
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific ester group and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
56629-50-6 |
|---|---|
分子式 |
C11H13N5O2 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
2-(7H-purin-6-ylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H13N5O2/c1-7(2)11(17)18-4-3-12-9-8-10(14-5-13-8)16-6-15-9/h5-6H,1,3-4H2,2H3,(H2,12,13,14,15,16) |
InChI 键 |
IHPPYXQXNCEPSY-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCNC1=NC=NC2=C1NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





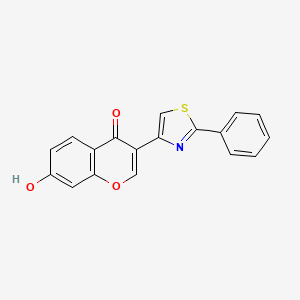
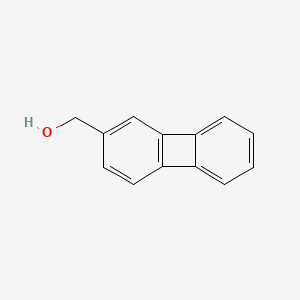
![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
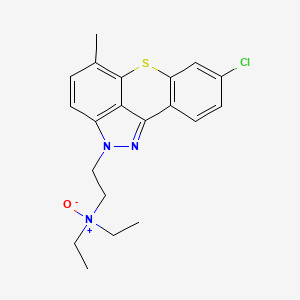
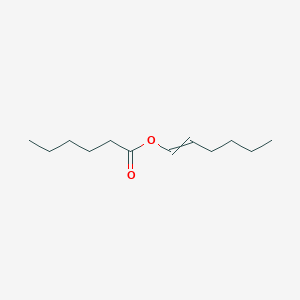
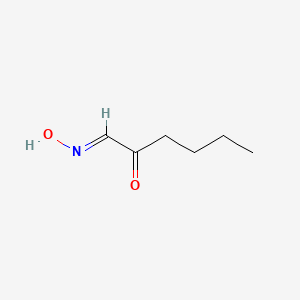
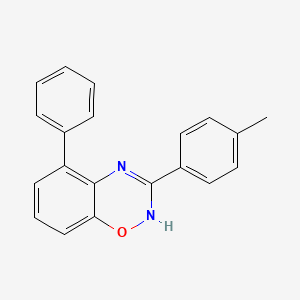
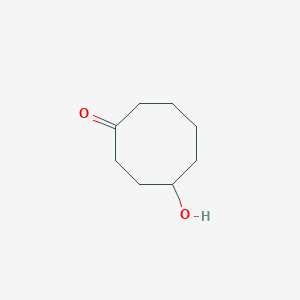
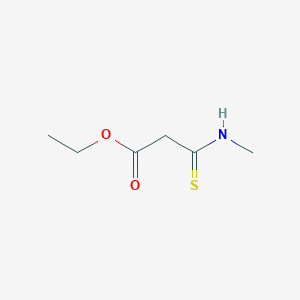
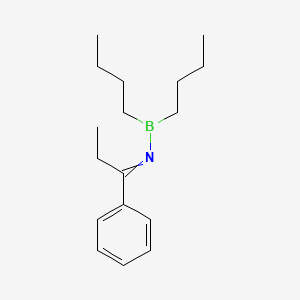
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
